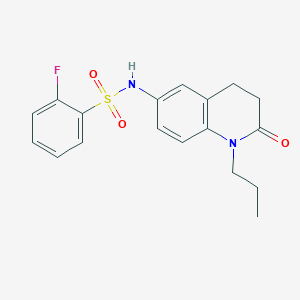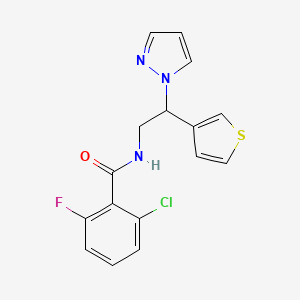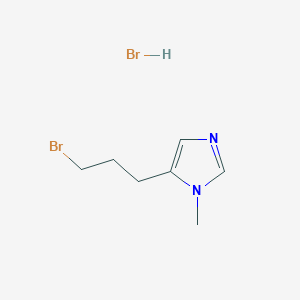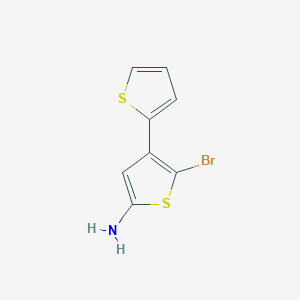![molecular formula C26H23N3O5S2 B2643661 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-62-9](/img/structure/B2643661.png)
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, a sulfonyl group, a benzamide group, a thiazole ring, and a phenyl ring with two methoxy groups. The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 521.61. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the current data .Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Activities
Novel analogs incorporating benzo[d]thiazolyl and pyrazol-5-one derivatives have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit non-cytotoxic concentrations in cytotoxic activity assays, indicating potential for safe therapeutic applications (Palkar et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Research on benzenesulfonamide derivatives has highlighted their potential in targeting and inhibiting specific enzymes relevant to cancer and other diseases. For example, compounds have been synthesized with the aim of inhibiting human carbonic anhydrases, which are enzymes involved in various physiological and pathological processes, including tumor growth and metastasis (Röver et al., 1997).
Molecular Docking and Theoretical Studies
Molecular docking and Density Functional Theory (DFT) calculations are employed to predict the interactions between synthesized compounds and target enzymes or receptors. This approach helps in understanding the compounds' mechanism of action and optimizing their structures for better activity (Fahim & Shalaby, 2019).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available data. It’s possible that the compound could interact with biological targets in a way that depends on its specific structure and the presence of the indole, sulfonyl, benzamide, thiazole, and methoxyphenyl groups.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-33-23-12-9-19(15-24(23)34-2)21-16-35-26(27-21)28-25(30)18-7-10-20(11-8-18)36(31,32)29-14-13-17-5-3-4-6-22(17)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJAELGUQBNJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)

![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)


![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)
![3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2643593.png)


![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2643596.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)